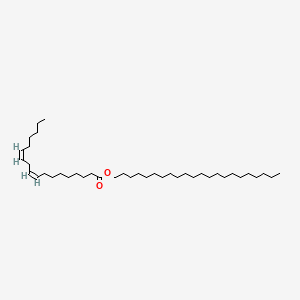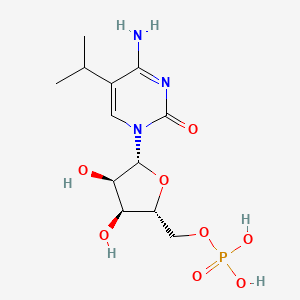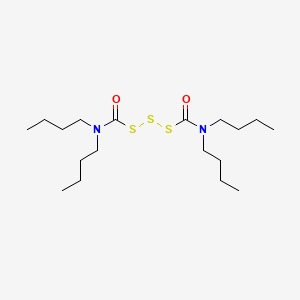![molecular formula C19H18N6O B12644915 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide](/img/structure/B12644915.png)
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide is a complex organic compound that features a combination of indazole, triazole, and benzamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide typically involves multi-step reactions starting from readily available precursors. The indazole moiety can be synthesized through cyclization reactions involving hydrazines and ketones . The final step often involves coupling the triazole and indazole intermediates with a benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and automated purification systems to isolate the final product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Diaryl-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones
- [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans
- BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid)
Uniqueness
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide is unique due to its combination of indazole, triazole, and benzamide moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H18N6O |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H18N6O/c1-12(2)20-19(26)13-6-5-7-14(10-13)25-11-17(22-24-25)18-15-8-3-4-9-16(15)21-23-18/h3-12H,1-2H3,(H,20,26)(H,21,23) |
Clé InChI |
LUACVKIPMMRJTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=CC(=CC=C1)N2C=C(N=N2)C3=NNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



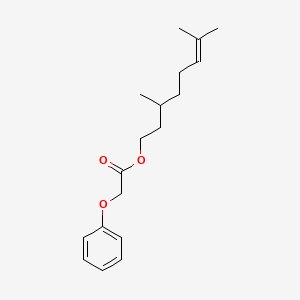
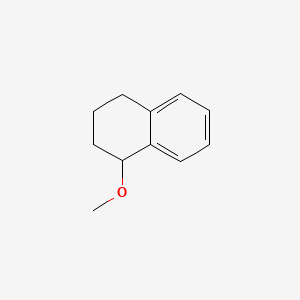


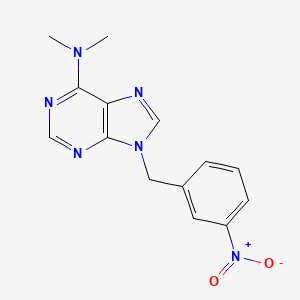
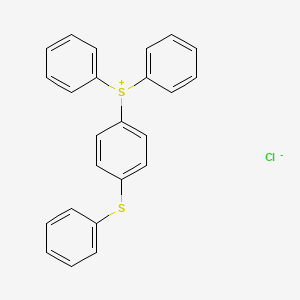
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)
